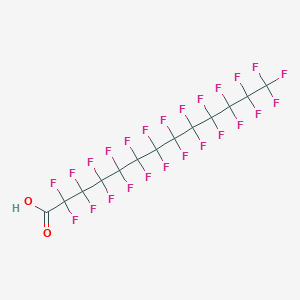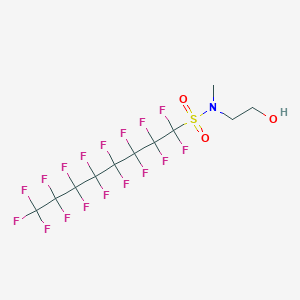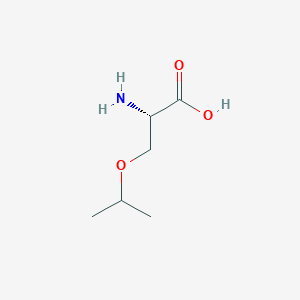
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid
Vue d'ensemble
Description
The compound "(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid" is not directly discussed in the provided papers. However, the papers do discuss various amino acid derivatives and their synthesis, crystal structures, and potential applications in pharmaceuticals and other industries. These amino acids and their derivatives are important for various biochemical processes and have significant roles in methylation, detoxication, and antioxidation .
Synthesis Analysis
The synthesis of amino acid derivatives is a common theme in the provided papers. For instance, the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) is described, with the enantiomerically pure glycine derivative being coupled with another compound to give intermediates that were hydrolyzed under mild conditions to give enantiopure products with high enantiomeric excess . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved a highly diastereoselective cyanohydrin formation as a key step .
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their function. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined to be monoclinic with specific cell dimensions and stabilized by hydrogen bonds . The indole ring in this structure is essentially planar, which is a common feature in such compounds.
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions specific to "(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid". However, they do mention the importance of hydrogen bonding in stabilizing the crystal structures of amino acid derivatives . The synthesis processes described also involve reactions such as coupling and hydrolysis to produce the desired enantiomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structures. For example, the crystal structures reported in the papers are characterized by X-ray diffraction analysis, which provides insights into the arrangement of atoms and the types of interactions that stabilize the structures . The synthesis methods described also suggest that the physical properties such as solubility and crystallinity can be controlled through the synthesis process .
Applications De Recherche Scientifique
Improved Preparation and Derivatization
- Synthesis Efficiency : The compound has been synthesized efficiently with high yields, which is significant for its practical applications in various fields (Kitagawa et al., 2004).
Computational Analysis and Drug Design
- Antifungal Peptides Study : It has been used in computational peptidology for the study of antifungal tripeptides, providing insights into its potential application in drug design (Flores-Holguín et al., 2019).
Intermediates in Synthesis
- Role in Synthesizing Biologically Active Compounds : This compound serves as an intermediate in the synthesis of biologically active substances, indicating its importance in pharmaceutical research (Orlinskii, 1996).
Fluorescence and Biological Assays
- Fluorescence Derivatisation : Its derivatives demonstrate strong fluorescence, making them useful for biological assays (Frade et al., 2007).
Crystal Structure Analysis
- Crystallography in Pharmaceutical Industry : The compound's crystal structure has been analyzed, contributing to its potential application in the pharmaceutical industry (Li et al., 2009).
Synthesis of Novel Compounds
- Synthesis of N-Substituted Compounds : The compound has been used to develop new synthesis methods for N-substituted compounds, showcasing its versatility in chemical synthesis (Trifunović et al., 2010).
Biological Activity Studies
- Antimicrobial and Antifungal Activities : Derivatives of this compound have shown remarkable antimicrobial and antifungal activities, suggesting its potential in developing new therapeutic agents (Radhakrishnan et al., 2020).
Hydrogen Bonding Studies
- Hydrogen Bonding Analysis : The compound's derivatives have been studied for their hydrogen bonding properties, important for understanding their behavior in various applications (Dobbin et al., 1993).
Synthesis of Fluorinated Derivatives
- Fluorinated Derivatives for Neuroexcitants : The compound has been used in the synthesis of fluorinated derivatives, specifically neuroexcitants, highlighting its application in neuroscience research (Pajouhesh et al., 2000).
Polymorphism in Pharmaceutical Compounds
- Polymorphic Mixtures Study : The compound has been part of studies on the crystallization behavior of polymorphic mixtures, relevant to pharmaceutical manufacturing (Nakata et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2S)-2-amino-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNRIDPFQODSJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



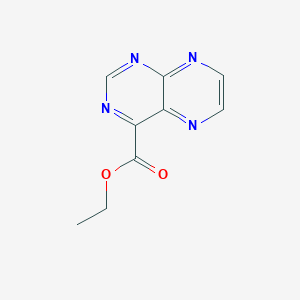
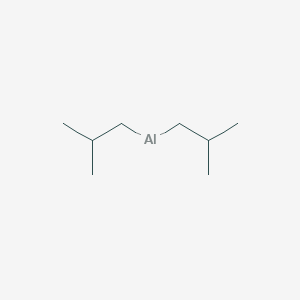
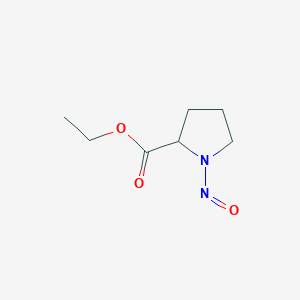

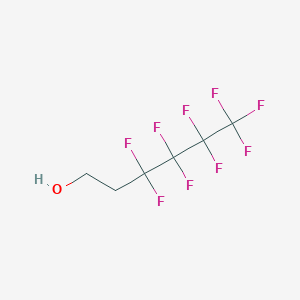
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
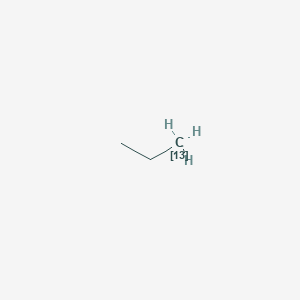
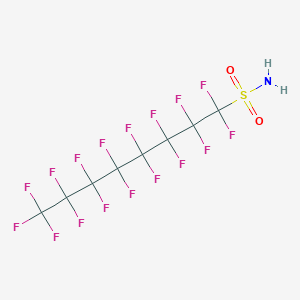
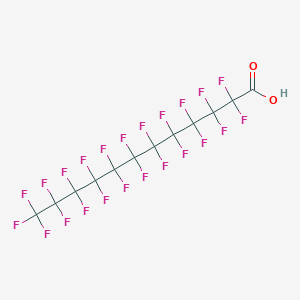
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
